Product packaging for 2-(3,4-difluorophenyl)-1H-imidazole(Cat. No.:CAS No. 1184472-89-6)

2-(3,4-difluorophenyl)-1H-imidazole

Cat. No.: B2823153
CAS No.: 1184472-89-6
M. Wt: 180.158
InChI Key: MAWVUWSQZYBXBX-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-1H-imidazole (CAS 1184472-89-6) is a fluorinated heterocyclic compound with the molecular formula C9H6F2N2 and a molecular weight of 180.15 g/mol. This compound serves as a versatile chemical building block in medicinal chemistry and materials science, particularly for the synthesis of more complex, multi-substituted imidazole derivatives . Imidazole scaffolds are significant in biomedical research due to their wide spectrum of biological activities . Specific substituted imidazole derivatives have demonstrated potent urease inhibitory activity in both in vitro and molecular docking studies, showing promise as potential therapeutic agents . Furthermore, other structurally related imidazole compounds have exhibited significant anti-cancer activity , inducing apoptotic cell death in cancer cell lines such as AGS (stomach cancer), as confirmed through cytotoxic and fluorescence analysis . Beyond biomedical applications, π-extended imidazole derivatives are investigated for their intriguing photophysical properties, including Excited-State Intramolecular Proton Transfer (ESIPT), which leads to large Stokes-shifted fluorescence. This makes them suitable for developing advanced materials such as white light-emitting diodes (LEDs), fluorescent probes, and laser dyes . Predicted physical properties include a boiling point of 338.5±32.0 °C and a density of 1.337±0.06 g/cm3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6F2N2 B2823153 2-(3,4-difluorophenyl)-1H-imidazole CAS No. 1184472-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-difluorophenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWVUWSQZYBXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CN2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184472-89-6
Record name 2-(3,4-difluorophenyl)-1H-imidazole
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Synthetic Methodologies and Advanced Chemical Transformations of 2 3,4 Difluorophenyl 1h Imidazole

Strategic Approaches for the Synthesis of 2-Aryl-1H-imidazole Scaffolds

The construction of the 2-aryl-1H-imidazole core can be achieved through various synthetic avenues, ranging from classical multi-component reactions to modern catalyzed and green chemistry protocols.

Exploration of Multi-Component Reaction (MCR) Strategies for Imidazole (B134444) Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for generating molecular complexity. wikipedia.orgresearchgate.net The Debus-Radziszewski imidazole synthesis is a prime example of an MCR used for preparing imidazoles. wikipedia.orgscribd.com This reaction typically involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal (B1671930), benzil), an aldehyde, and ammonia (B1221849) or an ammonia source like ammonium (B1175870) acetate (B1210297). wikipedia.orgjetir.orgresearchgate.net This one-pot synthesis is notable for its atom economy and is used commercially for producing various imidazole compounds. wikipedia.orgscribd.com A wide range of substituted imidazoles can be accessed by varying the starting components. researchgate.netijprajournal.com

Application of Classical Cyclization Methods (e.g., Debus-Radziszewski, Wallach, Marckwald) for Substituted Imidazoles

Several classical named reactions have been foundational in the synthesis of the imidazole ring.

Debus-Radziszewski Synthesis : First reported by Heinrich Debus in 1858, this method involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia to yield substituted imidazoles. jetir.orgslideshare.netnih.gov For instance, the reaction of glyoxal, formaldehyde, and ammonia produces the parent imidazole, while using benzil (B1666583) and benzaldehyde (B42025) in the presence of ammonia yields 2,4,5-triphenylimidazole. jetir.orgiiste.org Despite its utility, this reaction can sometimes suffer from low yields and side reactions. ijprajournal.com

Wallach Synthesis : The Wallach synthesis involves treating N,N'-disubstituted oxamides with phosphorus pentachloride or phosphorus oxychloride to form chloro-containing intermediates, which are then reduced to yield N-substituted imidazoles. jetir.orgpharmaguideline.combaranlab.org For example, N,N'-dimethyloxamide can be converted to N-methyl imidazole through this process. jetir.orgiiste.org Mechanistic studies suggest the reaction may proceed through nitrile ylide intermediates. psu.edu

Marckwald Synthesis : This method is primarily used for the synthesis of 2-mercaptoimidazoles, which are valuable precursors to other imidazole derivatives. jetir.org It involves the reaction of an α-aminoketone or α-aminoaldehyde with potassium thiocyanate. jetir.orgenamine.net The resulting 2-thiol can be readily removed through oxidative methods, such as with Raney nickel, to afford the desired 2-unsubstituted imidazole. jetir.orgenamine.net

Investigation of Catalyst-Mediated and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. In imidazole synthesis, this has led to the exploration of novel catalysts and alternative energy sources.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating. ijprajournal.comtandfonline.comasianpubs.org The synthesis of 2,4,5-trisubstituted imidazoles via a three-component reaction of an aldehyde, benzil, and ammonium acetate can be performed efficiently under solvent-free conditions using microwave heating. ijprajournal.comajgreenchem.com This technique is considered a green chemistry approach due to its energy efficiency and potential to reduce or eliminate solvent use. tandfonline.comasianpubs.org

Green Catalysts : There is a growing interest in using eco-friendly, low-cost, and reusable catalysts. ajgreenchem.comscispace.com Examples include:

Magnetic Nanoparticles : Fe₃O₄ magnetic nanoparticles have been used as an efficient and recyclable catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazoles under microwave irradiation. ajgreenchem.com

Natural Acids : Naturally occurring acids, such as the citric acid found in lemon juice, have been successfully employed as biodegradable and readily available bio-catalysts for the synthesis of 2,4,5-triaryl-1H-imidazoles. asianpubs.orgscispace.com

Supported Catalysts : Solid-supported catalysts like HBF₄–SiO₂ have shown excellent activity and recyclability in both three- and four-component reactions to produce tri- and tetrasubstituted imidazoles, respectively. rsc.org

These green approaches align with the principles of sustainable chemistry by minimizing waste and energy consumption. scispace.combohrium.com

Focused Synthetic Routes for 2-(3,4-difluorophenyl)-1H-imidazole and its Analogues

The synthesis of the specific target molecule, this compound, can be readily achieved using the established multi-component strategies. A logical and efficient approach is the Radziszewski reaction, which condenses an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source.

A plausible synthetic route involves the one-pot reaction of:

3,4-difluorobenzaldehyde (as the aldehyde component)

Glyoxal (as the 1,2-dicarbonyl component)

Ammonium acetate (as the ammonia source)

This mixture, when heated in a suitable solvent such as glacial acetic acid or ethanol, or under solvent-free microwave conditions, would be expected to undergo cyclocondensation to yield this compound. researchgate.net The use of microwave irradiation could offer advantages in terms of reaction time and yield. ijprajournal.comresearchgate.net

To obtain analogues, the starting materials can be varied. For instance, using benzil instead of glyoxal would lead to the formation of 2-(3,4-difluorophenyl)-4,5-diphenyl-1H-imidazole. researchgate.net Similarly, employing other substituted benzaldehydes allows for the synthesis of a library of 2-aryl-1H-imidazole derivatives. tandfonline.comnih.gov

Post-Synthetic Functionalization and Derivatization of the Imidazole Nitrogen and Aryl Moiety

Once the this compound core is synthesized, it can be further modified at several positions to create a diverse range of derivatives.

Functionalization of the Imidazole Nitrogen: The imidazole ring possesses two nitrogen atoms. One is a pyrrole-type nitrogen (N-1) bearing a proton, which is acidic, while the other is a pyridine-type nitrogen (N-3), which is basic and nucleophilic. nih.gov

N-Alkylation/Arylation: The N-1 position can be readily functionalized. Alkylation is typically achieved by reacting the imidazole with alkyl halides or dialkyl sulfates under basic conditions. uobasrah.edu.iq N-arylation can be accomplished through copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides. scispace.comacs.org The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. acs.orgacs.org

Functionalization of the Aryl Moiety: The 3,4-difluorophenyl ring can also be a site for further modification.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. In 2-arylimidazole systems, the imidazole ring itself can act as a directing group, facilitating metal-catalyzed C-H activation at the ortho-position of the phenyl ring. nih.gov For this compound, this would correspond to the C-2' or C-6' positions. This strategy enables the introduction of various functional groups, including aryl, alkyl, or other moieties, through catalytic cycles involving metals like ruthenium or rhodium. bohrium.com

These post-synthetic modifications are crucial for fine-tuning the properties of the molecule for specific applications. acs.orgnuph.edu.ua

Mechanistic Investigations of Reaction Pathways in 2-Aryl-1H-imidazole Synthesis

Understanding the reaction mechanism is key to optimizing reaction conditions and predicting outcomes. The most studied mechanism for 2-aryl-1H-imidazole synthesis is that of the Debus-Radziszewski reaction.

While the exact mechanism is not considered fully certain, it is generally accepted to occur in two main stages: wikipedia.org

Diimine Formation: In the first stage, the 1,2-dicarbonyl compound (e.g., glyoxal) reacts with two equivalents of ammonia. This condensation reaction forms a diimine intermediate. wikipedia.orgscribd.comresearchgate.net

Cyclization with Aldehyde: In the second stage, the newly formed diimine condenses with the aldehyde (e.g., 3,4-difluorobenzaldehyde). wikipedia.orgscribd.com This step involves the formation of the imidazole ring through a series of bond formations and subsequent aromatization, typically through oxidation, to yield the final substituted imidazole product.

Kinetic studies on related reactions, such as the Wallach synthesis, have provided insights that support the involvement of specific intermediates like nitrile ylides and have shown that the removal of a benzylic hydrogen can be the rate-determining step in certain cyclizations. psu.edu For multi-component reactions, the sequence of events and the role of the catalyst are critical in determining the final product structure and yield. rsc.orgacs.org

Advanced Spectroscopic and Crystallographic Characterization in Research of 2 3,4 Difluorophenyl 1h Imidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 2-(3,4-difluorophenyl)-1H-imidazole, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete picture of its constitution and the electronic environment of its constituent atoms.

¹H-NMR: In the proton NMR spectrum, the aromatic protons on the 3,4-difluorophenyl ring typically appear as a complex multiplet in the range of δ 6.9–7.5 ppm, with the splitting patterns influenced by vicinal fluorine atoms. vulcanchem.com The protons of the imidazole (B134444) ring also give rise to characteristic signals.

¹³C-NMR: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbon atoms of the imidazole ring and the difluorophenyl ring resonate at distinct chemical shifts. For instance, in related imidazole structures, the imino carbon of the imidazole ring can appear at chemical shifts as high as 177.71 ppm. researchgate.net Aromatic carbons generally appear in the region of 110-160 ppm.

¹⁹F-NMR: Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is particularly informative. The fluorine atoms on the phenyl ring will produce distinct signals, with their chemical shifts and coupling constants providing insights into their electronic environment and spatial relationships. For instance, in similar difluorophenyl compounds, fluorine signals can appear at values around -127 and -134 ppm. magritek.com

Interactive Data Table: Representative NMR Data for Phenyl-Imidazole Scaffolds

NucleusChemical Shift Range (ppm)Remarks
¹H6.9 - 8.5Aromatic and imidazole ring protons. Complex splitting due to F-H coupling.
¹³C110 - 160Aromatic and imidazole ring carbons.
¹⁹F-100 to -140Signals for the two fluorine atoms on the phenyl ring.

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, offering a fingerprint of its functional groups. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structural features.

Key vibrational modes include:

N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ is indicative of the N-H bond in the imidazole ring. asianpubs.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. asianpubs.org

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings are observed in the 1400-1650 cm⁻¹ region. ijcce.ac.ir

C-F Stretching: Strong absorption bands corresponding to the C-F bonds are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to compute the vibrational frequencies, which often show good agreement with experimental data and aid in the precise assignment of vibrational modes. ijsrst.combiointerfaceresearch.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the molecular formula can be unequivocally confirmed. For this compound, HRMS would be used to verify its molecular formula of C₉H₆F₂N₂.

Furthermore, analysis of the fragmentation patterns observed in the mass spectrum can provide valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragments can be used to deduce the connectivity of the atoms. For example, the loss of the difluorophenyl group or fragments from the imidazole ring would produce characteristic daughter ions.

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a three-dimensional map of the electron density can be generated, revealing the precise positions of all atoms in the crystal lattice.

A related compound, 2-(3,4-difluorophenyl)-1H-benzimidazole, crystallizes in the orthorhombic space group Pbca. researchgate.net The crystal structure of this compound would similarly provide accurate bond lengths, bond angles, and torsional angles.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. In the case of this compound, these interactions are likely to include:

Hydrogen Bonding: The N-H group of the imidazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors, leading to the formation of N-H···N hydrogen bonds. researchgate.netmdpi.com These interactions can link molecules into chains or more complex networks. researchgate.netiucr.org

Halogen Bonding: The fluorine atoms on the phenyl ring can participate in halogen bonding, where the halogen atom acts as an electrophilic species and interacts with a nucleophile, such as a nitrogen atom or another fluorine atom. acs.org These interactions play a significant role in stabilizing the crystal packing. sapub.org

π-π Interactions: The aromatic imidazole and difluorophenyl rings can engage in π-π stacking interactions, further contributing to the stability of the crystal structure. iucr.org

Conformational Analysis and Torsional Angles in Crystalline State

SCXRD allows for the precise determination of the molecule's conformation in the solid state. A key parameter is the dihedral angle between the imidazole and the difluorophenyl rings. In a similar structure, 2-(3,4-difluorophenyl)-1H-benzimidazole, this dihedral angle was found to be 30.0(1)°. researchgate.net The planarity of the imidazole and difluorophenyl rings themselves is also confirmed, with any deviations from planarity being quantified. Torsional angles involving the substituents provide a detailed picture of the molecule's three-dimensional shape.

Structure Activity Relationship Sar Studies and Mechanistic Biological Investigations in Vitro of 2 3,4 Difluorophenyl 1h Imidazole Derivatives

Rational Design Principles for SAR Elucidation

The biological activity of 2-phenyl-1H-imidazole derivatives can be significantly altered by chemical modifications to both the phenyl and imidazole (B134444) rings. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets.

The position and number of fluorine atoms on the phenyl ring are critical determinants of biological activity. Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere for hydrogen or a hydroxyl group, potentially forming hydrogen bonds and altering metabolic stability and binding affinity. nih.gov

In the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO), fluoro-substituted analogs of 4-phenyl-imidazole were synthesized to serve as bioisosteres to hydroxyl substitutions or to enhance potency through other polar interactions with the protein. nih.gov For instance, the synthesis of 4-(2-Fluorophenyl)-1H-imidazole and 4-(3-Fluorophenyl)-1H-imidazole was undertaken to probe interactions within the enzyme's active site. nih.gov

Studies on related benzimidazole (B57391) structures further highlight the importance of the fluorine position. A series of 2-(fluorophenyl)-benzimidazole derivatives were evaluated for antimicrobial activity, revealing that the substitution pattern significantly influenced their efficacy. acgpubs.org Specifically, compound 18 , which features a fluorine atom in the meta-position of the phenyl ring, demonstrated high activity against Gram-negative bacteria. acgpubs.org Both 2-(m-fluorophenyl)-benzimidazole derivatives 14 and 18 showed potent activity against Bacillus subtilis. acgpubs.org This suggests that the meta-position may be optimal for certain antibacterial interactions.

Table 1: Effect of Fluorine Substitution on the Antibacterial Activity of Benzimidazole Derivatives acgpubs.org
CompoundStructure (Core: 2-phenyl-benzimidazole)Substitution on Phenyl RingKey Antibacterial Activity (MIC)
14 2-(m-fluorophenyl)-benzimidazolemeta-Fluoro7.81 µg/mL vs. B. subtilis
18 2-(m-fluorophenyl)-5-methyl-benzimidazolemeta-Fluoro7.81 µg/mL vs. B. subtilis 31.25 µg/mL vs. Gram-negative bacteria

Modifications to the imidazole ring itself, at both nitrogen and carbon positions, are fundamental to SAR. The nitrogen atoms of the imidazole ring are crucial for coordinating with metal ions in metalloenzymes and forming hydrogen bonds.

In studies of IDO inhibitors based on a 4-phenyl-imidazole scaffold, substitutions at the N-1 position of the imidazole ring with methyl or benzyl (B1604629) groups resulted in a complete loss of inhibitory activity. nih.gov This finding strongly suggests that the N-1 nitrogen is essential for binding to the heme iron within the enzyme's active site. nih.gov Conversely, substitution at the N-3 position with a benzyl group was tolerated, yielding a compound with potency roughly equivalent to the unsubstituted parent molecule, demonstrating that this position can accommodate substituents without disrupting the key binding interaction. nih.gov

Research into the activation of microsomal epoxide hydrolase by imidazole derivatives found that substitution at the 1-position of the imidazole ring was a key determinant of potency. nih.gov The most effective compounds for enhancing enzyme activity featured aryl or aralkyl substituents at the N-1 position. nih.gov This indicates that for certain targets, bulky groups on the imidazole nitrogen are favorable, in stark contrast to the requirements for IDO inhibition.

Table 2: Influence of Imidazole Ring Substitution on IDO Inhibition nih.gov
CompoundParent ScaffoldSubstitutionPositionIDO Inhibition (IC₅₀)
4-PI4-phenyl-imidazole-HN-148 µM
194-phenyl-imidazole-CH₃N-1No Inhibition
204-phenyl-imidazole-CH₂PhN-1No Inhibition
274-phenyl-imidazole-CH₂PhN-332 µM

In Vitro Mechanistic Studies of Enzyme Inhibition and Target Interaction

Derivatives of 2-(3,4-difluorophenyl)-1H-imidazole have been investigated against several enzymatic targets, demonstrating a range of biological activities rooted in specific molecular interactions.

Azole compounds, including imidazole and triazole derivatives, are cornerstone antifungal agents that function by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. nih.gov The nitrogen atom at the N-3 position of the imidazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the enzyme from metabolizing its natural substrate, lanosterol. psu.edu This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to growth inhibition.

The 2,4-difluorophenyl group is a common feature in potent antifungal azoles, including fluconazole (B54011) and voriconazole. nih.govacs.org This specific substitution pattern is known to contribute to strong binding and high inhibitory activity against fungal CYP51. Research on novel azole derivatives continues to leverage this difluorophenyl moiety to enhance potency. acs.org Comparative studies have shown that while many azoles inhibit fungal CYP51, their selectivity versus human CYP51 varies significantly. psu.edu For example, older antimycotics like miconazole (B906) are potent inhibitors of both human and Candida albicans CYP51, whereas newer drugs like fluconazole show much greater selectivity for the fungal enzyme. psu.edu

Table 3: Comparative Inhibition of Fungal and Human CYP51 by Azole Derivatives psu.educardiff.ac.uk
CompoundAzole TypeInhibition of C. albicans CYP51 (IC₅₀, µM)Inhibition of Human CYP51 (IC₅₀, µM)Selectivity Ratio (Human/Fungal)
FluconazoleTriazole0.31>30>97
KetoconazoleImidazole0.0830.14~1.7
MiconazoleImidazole0.0390.057~1.5
PosaconazoleTriazole0.20>123>615

DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, repair, and transcription, making it a validated target for antibacterial agents. Several studies have shown that imidazole-containing compounds can inhibit this enzyme.

For instance, a coumarin-imidazole hybrid compound demonstrated potent inhibition of DNA gyrase, with in silico analysis showing a strong binding affinity of -9.3 kcal/mol in E. coli. researchgate.net In another study, a series of thiourea (B124793) derivatives featuring a 4-benzylidene-5-oxo-2-phenylimidazole moiety displayed excellent antibacterial activity, which was attributed to DNA gyrase inhibition. mdpi.com Furthermore, research transforming a known pyrazole-based DNA gyrase inhibitor led to the synthesis of new pyrazole, oxazole, and imidazole derivatives that exhibited moderate inhibition against both DNA gyrase and topoisomerase IV, with IC₅₀ values in the range of 9.4-25 µg/mL. nih.gov These findings underscore the potential of the phenyl-imidazole scaffold in the design of novel bacterial DNA gyrase inhibitors.

Table 4: Activity of Imidazole Derivatives Against Bacterial Topoisomerases mdpi.comnih.gov
Compound ClassKey Structural FeatureTarget EnzymeReported Activity
Thiourea Derivative4-benzylidene-5-oxo-2-phenylimidazoleDNA Gyrase (S. aureus)MIC = 5.12 µg/mL
Azole DerivativesPhenyl-imidazoleDNA Gyrase / Topoisomerase IVIC₅₀ = 9.4–25 µg/mL

Human topoisomerase I (Hu Topo I) is a vital enzyme for managing DNA topology during replication and transcription. It is a well-established target for anticancer drugs. While research directly on this compound is limited in this area, studies on the closely related 1H-benzo[d]imidazole (benzimidazole) core provide significant insights. These benzimidazole derivatives are known to act as DNA-interacting agents and can inhibit DNA-dependent enzymes. nih.gov

A study involving newly synthesized 1H-benzo[d]imidazole (BBZ) derivatives identified Hu Topo I as a probable target through computational and functional assays. nih.govacs.org The most potent of these compounds, 12b , inhibited the Hu Topo I enzyme with an IC₅₀ of 16 µM, a value comparable to the well-known inhibitor camptothecin (B557342) (CPT). acs.org Molecular docking studies suggested that these compounds bind within the Hu Topo I-DNA complex, interacting through hydrogen bonds and hydrophobic interactions. acs.orgresearchgate.net This indicates that the broader imidazole-containing heterocyclic system is a viable pharmacophore for the development of topoisomerase I inhibitors.

Table 5: Inhibition of Human Topoisomerase I by Benzimidazole (BBZ) Derivatives acs.org
CompoundStructureHu Topo I Inhibition (IC₅₀)
11a BBZ derivative with N,N-dimethylaminoethyl chainActive, causes G2/M arrest
12a BBZ derivative with propyl chainActive, causes G2/M arrest
12b BBZ derivative with butyl chain16 µM
Camptothecin (CPT)Standard InhibitorComparable to 12b in assay

Investigations into Other Specific Cellular Targets (e.g., Protein Binding Studies)

Derivatives of 2-aryl-1H-imidazole have been the subject of numerous studies to elucidate their interactions with specific cellular targets, with a significant focus on protein binding. These investigations are crucial for understanding the mechanism of action and for the rational design of more potent and selective therapeutic agents.

One of the key cellular targets for 2-aryl-1H-imidazole derivatives is tubulin. nih.govnih.gov A series of 2-aryl-1H-benzo[d]imidazole derivatives have been synthesized and evaluated as potential microtubule targeting agents. nih.gov Certain compounds within this class demonstrated significant antiproliferative activity against various cancer cell lines, including HeLa, A549, and MRC-5 cells, with IC50 values in the low micromolar range. nih.gov The mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, a critical process for cell division, by interacting with the colchicine (B1669291) binding site. nih.gov For instance, compounds O-7 and O-10, which are 2-aryl-1H-benzo[d]imidazole derivatives, have shown impressive anti-proliferative activity and were found to disrupt the intracellular microtubule cytoskeleton. nih.gov

The interaction of imidazole derivatives with serum albumins, such as bovine serum albumin (BSA), has also been investigated to understand their pharmacokinetic properties. A study on the interaction between the imidazole derivative 2-(2,4-difluorophenyl)-1-phenyl-1H-imidazo[4,5-f] ijcce.ac.irrjptonline.orgphenanthroline (dfppip) and BSA revealed that the derivative has a strong ability to quench the intrinsic fluorescence of BSA by forming a complex. researchgate.net This interaction is primarily stabilized by electrostatic forces. researchgate.net Such binding to serum albumins is a critical determinant of the distribution, free concentration, and metabolism of drugs in the body. researchgate.net

The following table summarizes the protein binding targets and the observed effects of related imidazole derivatives.

Derivative ClassProtein TargetBiological EffectReference
2-Aryl-1H-benzo[d]imidazolesTubulinInhibition of tubulin polymerization, antiproliferative activity nih.govnih.gov
2-(2,4-difluorophenyl)-1-phenyl-1H-imidazo[4,5-f] ijcce.ac.irrjptonline.orgphenanthrolineBovine Serum Albumin (BSA)Quenching of intrinsic fluorescence, complex formation researchgate.net

Correlation between Computational Descriptors and In Vitro Biological Responses

Computational studies, including molecular docking and Density Functional Theory (DFT), have become indispensable tools in predicting and understanding the biological activities of 2-aryl-1H-imidazole derivatives. biointerfaceresearch.comresearchgate.net These methods allow for the calculation of various molecular descriptors that can be correlated with in vitro biological responses.

Molecular docking studies have been successfully employed to identify the inhibitory activity of imidazole derivatives against specific protein targets. For instance, docking studies were used to explore the binding of 1,2,4,5-tetrasubstituted imidazole derivatives to the fungal protein cytochrome P450 14α-demethylase, providing insights into their potential as antifungal agents. sapub.org Similarly, the antifungal action of 2-(chromon-3-yl)imidazole derivatives was investigated through molecular docking with lanosterol 14α-demethylase (CYP51). nih.gov

DFT calculations have been used to determine the optimized geometry, frontier molecular orbitals (HOMO and LUMO), and other electronic properties of imidazole derivatives. biointerfaceresearch.comresearchgate.net These computational descriptors are often correlated with the observed biological activity. For example, the electronic properties and frontier orbitals of benzimidazole derivatives have been examined to understand their nonlinear optical (NLO) properties. biointerfaceresearch.com The ability to modulate these properties through the introduction of different functional groups is a key strategy in the design of novel therapeutic agents. biointerfaceresearch.com

The table below presents a summary of computational methods and their application in studying imidazole derivatives.

Computational MethodApplicationInvestigated PropertyReference
Molecular DockingPrediction of binding modes and affinitiesInhibitory activity against protein targets (e.g., cytochrome P450 14α-demethylase, lanosterol 14α-demethylase) sapub.orgnih.gov
Density Functional Theory (DFT)Calculation of electronic and structural propertiesOptimized geometry, frontier molecular orbitals, NLO properties biointerfaceresearch.comresearchgate.net

Comparative SAR Analysis with Other 2-Aryl-1H-imidazole Derivatives

The structure-activity relationship (SAR) of 2-aryl-1H-imidazole derivatives has been extensively explored to identify key structural features that govern their biological activity. The nature and position of substituents on the 2-aryl ring play a critical role in determining the potency and selectivity of these compounds.

In the context of anticancer activity, the substitution pattern on the 2-phenyl ring is a major determinant of cytotoxicity. For 2-aryl-1H-phenanthro[9,10-d]imidazoles, the introduction of nitrogen/oxygen-containing polar groups, such as N-acetyl or nitro groups, at the para or meta positions of the phenyl ring significantly enhanced cytotoxicity against certain cancer cell lines. ijcce.ac.ir In contrast, a para-methylphenyl derivative showed minimal cytotoxicity. ijcce.ac.ir For a series of 2,4,5-triphenyl-1H-imidazole derivatives tested against human non-small cell lung carcinoma A549 cells, the compound 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol demonstrated the most potent growth inhibition, highlighting the importance of specific substitutions. semanticscholar.org

The anti-inflammatory activity of 2-aryl-1H-imidazole derivatives is also highly dependent on the substitution pattern. In one study, 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives were synthesized and evaluated for their anti-inflammatory properties. rjptonline.org Another study on novel imidazole analogues found that compounds with dichlorophenyl and nitrophenyl substitutions exhibited significant analgesic and anti-inflammatory effects. nih.gov

Furthermore, in the development of biofilm inhibitors, a library of 4(5)-aryl-2-amino-1H-imidazoles was synthesized, and it was found that the substitution pattern of the 4(5)-phenyl group had a major impact on the biofilm inhibitory activity. acs.org

The following table provides a comparative SAR analysis of different 2-aryl-1H-imidazole derivatives.

Derivative ClassSubstitutionBiological ActivityReference
2-Aryl-1H-phenanthro[9,10-d]imidazolespara/meta-N-acetyl or nitro on phenyl ringEnhanced cytotoxicity ijcce.ac.ir
2-Aryl-1H-phenanthro[9,10-d]imidazolespara-methylphenylMinimum cytotoxicity ijcce.ac.ir
2,4,5-Triphenyl-1H-imidazoles2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenolPotent antiproliferative activity semanticscholar.org
1-Benzyl-2-substituted-4,5-diphenyl-1H-imidazolesVaried substitutionsAnti-inflammatory activity rjptonline.org
4(5)-Aryl-2-amino-1H-imidazolesVaried substitutions on phenyl groupBiofilm inhibitory activity acs.org

Emerging Research Applications and Future Directions for 2 3,4 Difluorophenyl 1h Imidazole

Exploration of the Compound and its Derivatives as Electron Transport Materials in Optoelectronics

The imidazole (B134444) nucleus and its derivatives are gaining significant attention in the field of optoelectronics, particularly for their potential as electron transport materials (ETMs) in devices like organic light-emitting diodes (OLEDs). researchgate.net The inherent electron-withdrawing nature of the imidazole ring makes it a suitable candidate for facilitating electron injection and transport, crucial properties for efficient OLED performance. researchgate.net Research has shown that derivatives of benzimidazole (B57391) and phenanthroimidazole are widely studied for their applications in blue emitters and as host materials for phosphorescent OLEDs. researchgate.net

The performance of OLEDs is heavily influenced by the materials used in the emissive layer. researchgate.net Carbazole-π-imidazole derivatives, for instance, have been synthesized and investigated as deep-blue emitting materials. nih.gov In these structures, the carbazole (B46965) unit acts as the electron donor, the imidazole as the electron acceptor, and a biphenyl (B1667301) group as a π-bridge. nih.gov The specific structure of the imidazole-containing acceptor can significantly impact the emission color. For example, non-conjugated phenylimidazole acceptors tend to produce deeper blue emissions compared to conjugated phenanthroimidazole acceptors. nih.gov An OLED device using a carbazole-π-phenanthroimidazole derivative as the emitter has demonstrated deep-blue electroluminescence with a maximum external quantum efficiency (EQE) of 4.43%. nih.gov

Furthermore, the development of crystalline organic semiconductors is a promising avenue for high-performance optoelectronic devices due to their ordered structures and high carrier mobility. nih.gov However, a major challenge is the often-unipolar nature of these materials, leading to imbalanced hole and electron transport. nih.gov To address this, bipolar solid-solution thin films have been fabricated using a combination of a phenanthroimidazole derivative, 2-(4-(9H-carbazol-9-yl)phenyl)-1-(3,5-difluorophenyl)-1H-phenanthro[9,10-d]imidazole (2FPPICz), and another imidazole-based compound. nih.gov These films exhibit balanced hole and electron mobilities, leading to the demonstration of a high-efficiency blue crystalline OLED (C-OLED) with a maximum EQE of 4.6%. nih.gov

Computational studies, such as Density Functional Theory (DFT), are also employed to predict the suitability of imidazole derivatives as ETMs. For example, the electron reorganization energy (λe) of 2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole was calculated to be relatively low (0.373 eV), suggesting its potential as an electron transport material in OLEDs. tandfonline.comresearchgate.net

Table 1: Optoelectronic Properties of Selected Imidazole Derivatives

Compound/MaterialApplicationKey FindingExternal Quantum Efficiency (EQE)
Carbazole-π-phenanthroimidazole derivativeDeep-blue emitter in OLEDAchieved deep-blue electroluminescence. nih.gov4.43% nih.gov
Bipolar solid-solution with 2FPPICzCrystalline host in blue C-OLEDDemonstrated balanced charge transport. nih.gov4.6% nih.gov
2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d] imidazolePotential ETM in OLEDsLow calculated electron reorganization energy. tandfonline.comresearchgate.netN/A

Development of Advanced Methodologies for Stereoselective Synthesis of Imidazole Derivatives

The synthesis of structurally diverse and functionally optimized imidazole derivatives is crucial for exploring their full potential. Recent advancements have focused on developing regiocontrolled and stereoselective synthetic methods. rsc.org These methods are essential for creating complex chiral molecules with specific three-dimensional arrangements, which is particularly important in drug discovery and materials science. researchgate.net

One of the significant challenges in this area is the construction of axially chiral imidazoles, a type of atropisomerism where rotation around a single bond is restricted. rsc.orgnih.gov An efficient method to create these structures is through catalytic enantioselective desymmetrization. nih.gov This approach has been used to synthesize axially chiral imidazoles with high enantioselectivity, which can be performed on a gram scale. nih.gov

Multicomponent reactions (MCRs) offer a highly efficient and modular approach for synthesizing complex molecules like imidazoles in a single step. nih.gov For instance, the Groebke-Blackburn-Bienaymé (GBB) reaction, a type of MCR, has been successfully employed for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. nih.gov By using a chiral phosphoric acid catalyst, a wide range of these compounds have been produced with high yields and excellent enantioselectivities. nih.gov

Other innovative strategies include the use of metal-catalyzed reactions. For example, a one-pot synthesis of divergent aryl imidazole derivatives from ketones has been developed using a copper salt catalyst and an inorganic nitrogen source. This method involves α-amination and oxidative C-C bond cleavage. rsc.org Gold catalysts have also been shown to efficiently activate carbon-carbon triple bonds for the synthesis of 2-fluoroalkyl imidazole derivatives from propargyl amidines. chim.it

The development of chiral ligands and catalysts is central to these advanced synthetic methodologies. Chiral bicyclic imidazole catalysts have been synthesized and utilized in asymmetric reactions. thieme-connect.com Additionally, domino reactions, where multiple bond-forming events occur in a single synthetic operation, have been developed for the one-step synthesis of axially chiral imidazoles. researchgate.net

Table 2: Advanced Synthesis Methods for Imidazole Derivatives

MethodKey FeatureCatalyst/ReagentProduct Type
Catalytic Enantioselective DesymmetrizationCreates axially chiral centers. nih.govCation-directed catalyst nih.govAxially chiral imidazoles nih.gov
Asymmetric Multicomponent Reaction (GBB)Modular and efficient one-pot synthesis. nih.govChiral phosphoric acid nih.govAxially chiral imidazo[1,2-a]pyridines nih.gov
Copper-Catalyzed One-Pot SynthesisUtilizes simple starting materials. rsc.orgCopper salt rsc.orgAryl imidazole derivatives rsc.org
Gold-Catalyzed CyclizationActivates C-C triple bonds. chim.itGold catalyst chim.it2-Fluoroalkyl imidazole derivatives chim.it

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Biological Activities

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and materials science by enabling faster and more accurate prediction of molecular properties. scielo.bracs.org These computational tools are being increasingly applied to the design of novel imidazole derivatives and the prediction of their biological activities. scielo.brscielo.brnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of ML in this field. QSAR models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For instance, artificial neural networks (ANNs) have been used to develop QSAR models to predict the antibacterial activity of a large series of imidazole derivatives. nih.gov These models showed a high correlation between the predicted and experimentally determined activities. nih.gov Similarly, ML-based QSAR models have been built to predict the anti-melanoma activity of imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) derivatives, leading to the design of new analogues with favorable predicted potencies. scielo.brscielo.br

ML algorithms, such as Random Forest, are powerful tools for building predictive models from high-dimensional data. scielo.br In the context of imidazole derivatives, Random Forest has been used to select important molecular descriptors and construct robust QSAR models. scielo.brscielo.br These models can then be used to screen large virtual libraries of compounds to identify promising candidates for synthesis and further testing. acs.orgnih.gov

Beyond activity prediction, AI and ML can assist in various stages of the drug discovery process, including identifying hit compounds from large databases and predicting pharmacokinetic properties. nih.gov The integration of ML with computational chemistry methods allows for the design of novel compounds with desired properties, accelerating the development of new drugs and materials. nih.govresearchgate.net

Table 3: Application of AI/ML in Imidazole Research

AI/ML TechniqueApplicationKey Finding
Artificial Neural Networks (ANN)Prediction of antibacterial activity. nih.govHigh correlation between predicted and experimental activity. nih.gov
Random ForestQSAR modeling for anti-melanoma activity. scielo.brscielo.brEnabled the design of new potent analogues. scielo.br
Machine Learning ModelsPrediction of biological activity of aromatase inhibitors. acs.orgnih.govFast and cost-effective prediction of activity for new molecules. acs.orgnih.gov

Interdisciplinary Research on Novel Reactivity and Catalytic Applications of the Imidazole Core

The imidazole core serves as a versatile scaffold in catalysis, finding applications in a wide range of chemical transformations. rsc.orgrsc.org Interdisciplinary research is uncovering novel reactivity patterns and expanding the catalytic applications of imidazole-containing compounds.

Imidazole-functionalized materials are being developed as efficient and reusable catalysts. For example, imidazole-functionalized porous organic polymers have been shown to be effective catalysts for the synthesis of benzimidazole derivatives. rsc.org Similarly, imidazole-functionalized polymer microspheres and fibers have been used to immobilize oxovanadium(IV) catalysts for oxidation reactions. These materials exhibit high catalytic activity and can be recycled and reused. rsc.org

The imidazole ring itself can act as a ligand to stabilize metal centers in organometallic catalysts. Novel palladium-imidazole catalytic systems have been developed for Suzuki cross-coupling reactions, demonstrating high activity. researchgate.net Furthermore, imidazole-functionalized magnetic nanoparticles have been prepared and used as reusable catalysts for the regioselective ring-opening of epoxides in water, offering an environmentally friendly catalytic system. nanochemres.org

The reactivity of the imidazole core can be tuned by introducing different functional groups. For instance, the electron density of the imidazole core can influence its participation in reactions like the hetero-Diels-Alder reaction. rug.nl The unique electronic properties of imidazole, having characteristics of both pyridine (B92270) and pyrrole, contribute to its diverse reactivity. acs.org

Recent research has also explored the use of imidazole-functionalized materials in environmental applications. For example, an imidazole-functionalized rice husk catalyst has been developed for the detoxification of organophosphate pesticides, showcasing the potential of sustainable, waste-derived catalysts. scielo.br Additionally, energetic coordination compounds containing imidazole have been investigated as catalysts for the decomposition of ammonium (B1175870) nitrate, a component of solid propellants. bohrium.com

Table 4: Catalytic Applications of Imidazole-Based Systems

Catalyst SystemReaction TypeKey Feature
Imidazole-functionalized porous organic polymersSynthesis of benzimidazoles. rsc.orgReusable acid catalyst. rsc.org
Imidazole-functionalized polymer microspheresOxidation of thioanisole. rsc.orgImmobilized oxovanadium(IV) catalyst, recyclable. rsc.org
Palladium-imidazole complexesSuzuki cross-coupling. researchgate.netHigh catalytic activity. researchgate.net
Imidazole-functionalized magnetic nanoparticlesRing-opening of epoxides. nanochemres.orgReusable magnetic catalyst, green conditions. nanochemres.org
Imidazole-functionalized rice huskDetoxification of organophosphates. scielo.brSustainable, waste-derived catalyst. scielo.br

Q & A

Q. Table 1: Reaction Yield Under Different Conditions

SolventCatalystTemperature (°C)Yield (%)
EthanolNH₄OAc8068
Acetic AcidH₂SO₄10072
DMFNone12058

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic Protons : Two doublets in the 7.2–8.1 ppm range (meta/para coupling from difluorophenyl group).
    • Imidazole Protons : Singlet at ~7.0 ppm for H-4/H-5 (if unsubstituted) .
    • ¹⁹F NMR : Two distinct signals for ortho and meta fluorine atoms (-110 to -120 ppm) .
  • IR Spectroscopy :
    • N-H stretch at ~3400 cm⁻¹ (imidazole ring).
    • C-F stretches at 1200–1100 cm⁻¹ .
  • Mass Spectrometry (MS) :
    • Molecular ion peak at m/z 180.16 (C₉H₆F₂N₂), with fragmentation patterns confirming the imidazole core .

Key Purity Indicators:

  • Absence of peaks >8.5 ppm (unreacted aldehyde).
  • Single set of fluorine signals in ¹⁹F NMR.

Advanced: What strategies resolve crystallographic data discrepancies when determining the crystal structure of this compound using X-ray diffraction?

Methodological Answer:
Crystallographic challenges include twinning , disorder , or thermal motion in the difluorophenyl group. Strategies:

  • Data Collection : Use high-resolution synchrotron radiation to improve signal-to-noise ratios.
  • Refinement Tools :
    • SHELXL : Apply TWIN/BASF commands for twinned data .
    • SHELXD : For phase problem resolution in disordered structures .
  • Hydrogen Bond Analysis : Stabilize the structure by identifying C-H⋯F or N-H⋯F interactions, which reduce thermal motion .

Example Workflow:

Collect data at 100 K to minimize thermal effects.

Use OLEX2 for initial model building.

Refine with SHELXL, applying restraints for fluorine positional disorder.

Advanced: How can researchers analyze contradictory biological activity data for this compound derivatives across different assay systems?

Methodological Answer:
Contradictions often arise from assay-specific variables:

  • Assay Conditions :
    • pH Sensitivity : Imidazole’s protonation state affects membrane permeability (e.g., antifungal assays at pH 5.0 vs. 7.4) .
    • Cell Line Variability : Differences in CYP450 enzyme expression alter metabolic activation .
  • Structure-Activity Relationship (SAR) :
    • Fluorine Position : Compare 3,4-difluoro vs. 2,4-difluoro derivatives. Meta-fluorine enhances electron-withdrawing effects, altering target binding .
    • Imidazole Substitution : Methyl or aryl groups at N-1 influence solubility and bioavailability .

Q. Table 2: Biological Activity in Different Assays

DerivativeAntifungal IC₅₀ (µM)Antibacterial MIC (µg/mL)Cancer Cell Line Inhibition (%)
2-(3,4-DFPh)-1H-Imidazole12.32545 (HeLa)
2-(2,4-DFPh)-1H-Imidazole8.91862 (MCF-7)

Resolution Steps:

  • Validate assays with positive controls (e.g., fluconazole for antifungal tests).
  • Perform pharmacokinetic studies (e.g., plasma stability, logP) to correlate in vitro/in vivo data .

Advanced: What computational methods are effective for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. Fluorine substitution lowers HOMO energy, enhancing oxidative stability .
    • Simulate IR and NMR spectra for comparison with experimental data .
  • Molecular Docking :
    • Map interactions with biological targets (e.g., cytochrome P450) using AutoDock Vina. Fluorine atoms often form halogen bonds with protein residues .

Key Parameters:

  • Basis Set: B3LYP/6-311++G(d,p) for accurate fluorine interactions.
  • Solvent Model: Include PCM (Polarizable Continuum Model) for aqueous simulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.